tert-butyl 6-bromo-1H-indole-2-carboxylate
CAS No.: 1375067-54-1
Cat. No.: VC12009351
Molecular Formula: C13H14BrNO2
Molecular Weight: 296.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1375067-54-1 |
|---|---|
| Molecular Formula | C13H14BrNO2 |
| Molecular Weight | 296.16 g/mol |
| IUPAC Name | tert-butyl 6-bromo-1H-indole-2-carboxylate |
| Standard InChI | InChI=1S/C13H14BrNO2/c1-13(2,3)17-12(16)11-6-8-4-5-9(14)7-10(8)15-11/h4-7,15H,1-3H3 |
| Standard InChI Key | XZGVAXMYRSGAQU-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)C1=CC2=C(N1)C=C(C=C2)Br |
| Canonical SMILES | CC(C)(C)OC(=O)C1=CC2=C(N1)C=C(C=C2)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
tert-Butyl 6-bromo-1H-indole-2-carboxylate belongs to the indole family, characterized by a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The bromine substituent at the 6-position and the tert-butyl ester group at the 2-position are critical to its chemical behavior. The molecular formula is C₁₃H₁₄BrNO₂, with a molecular weight of 296.16 g/mol.
Key Structural Features:
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Bromo Substituent: Enhances electrophilic reactivity, enabling participation in Suzuki-Miyaura and Ullmann-type cross-coupling reactions.
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tert-Butyl Ester: Acts as a protecting group for the carboxylate functionality, facilitating selective modifications at other positions of the indole core.
| Property | Value |
|---|---|
| CAS No. | 1375067-54-1 |
| Molecular Formula | C₁₃H₁₄BrNO₂ |
| Molecular Weight | 296.16 g/mol |
| IUPAC Name | tert-butyl 6-bromo-1H-indole-2-carboxylate |
| SMILES | CC(C)(C)OC(=O)C1=CC2=C(N1)C=C(C=C2)Br |
Synthesis and Industrial Applications
Synthetic Pathways
The synthesis of tert-butyl 6-bromo-1H-indole-2-carboxylate typically involves a multi-step process:
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Indole Ring Formation: Friedel-Crafts acylation or Fischer indole synthesis to construct the indole core.
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Bromination: Electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position.
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Esterification: Reaction with tert-butyl chloroformate or di-tert-butyl dicarbonate ((Boc)₂O) to install the tert-butyl ester group.
Critical Reaction Conditions:
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Bromination: Conducted in dichloromethane or carbon tetrachloride at 0–25°C.
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Ester Protection: Requires catalytic 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) under inert atmosphere.
Industrial Production
Scalable synthesis employs continuous flow reactors to optimize yield and purity. Automated systems ensure precise stoichiometric control, minimizing side reactions such as di-bromination or ester hydrolysis. Industrial batches prioritize cost-effective reagents (e.g., NBS over bromine) to enhance safety and reduce waste.
Research Findings and Biological Relevance
Role in Drug Discovery
The compound’s bromine atom serves as a handle for derivatization via cross-coupling reactions, enabling the synthesis of libraries for high-throughput screening. For example:
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Suzuki-Miyaura Coupling: Introduces aryl or heteroaryl groups at the 6-position to enhance target affinity.
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Buchwald-Hartwig Amination: Modifies the indole nitrogen for improved pharmacokinetic properties.
Analytical Characterization
Spectroscopic Data
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¹H NMR: Expected signals include δ 1.67 (s, 9H, tert-butyl), δ 7.55 (s, 1H, H-3), and δ 8.36 (broad singlet, NH).
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Mass Spectrometry: HRMS would show a molecular ion peak at m/z 296.16 (M⁺), with isotopic patterns consistent with bromine.
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